molecular formula C12H21NO5 B6206625 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid CAS No. 1629680-83-6

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid

Cat. No.: B6206625
CAS No.: 1629680-83-6
M. Wt: 259.30 g/mol
InChI Key: YNYWZOUUORFIOY-GKAPJAKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Oxolane Ring: The oxolane ring is introduced through cyclization reactions, often involving the use of diols and appropriate catalysts.

    Coupling Reactions: The protected amino acid is then coupled with other reactants to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: Sequential addition of reactants and catalysts in controlled environments.

    Continuous Flow Synthesis: Use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to active sites.

    Modulate Pathways: Influence biochemical pathways by acting as a substrate or inhibitor.

    Interact with Receptors: Bind to cellular receptors and modulate signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid: Unique due to its specific structural features and protecting groups.

    (3-Chloropropyl)trimethoxysilane: Similar in terms of having a protecting group but differs in its functional groups and applications.

    2-Fluorophenylboronic acid: Shares some chemical reactivity but has different structural components and uses.

Uniqueness

This compound is unique due to its combination of a Boc-protected amino group and an oxolane ring, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

1629680-83-6

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-3-yl)propanoic acid

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)6-8-4-5-17-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8?,9-/m0/s1

InChI Key

YNYWZOUUORFIOY-GKAPJAKFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCOC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCOC1)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.